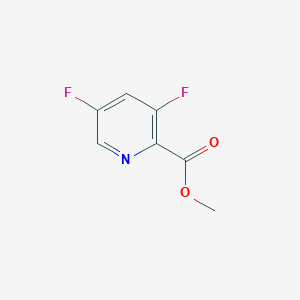
3,5-二氟吡啶-2-甲酸甲酯
概述
描述
“Methyl 3,5-difluoropyridine-2-carboxylate” is a chemical compound with the molecular formula C7H5F2NO2 . It is also known by its IUPAC name, methyl 3,5-difluoropyridine-2-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 3,5-difluoropyridine-2-carboxylate” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and two fluorine atoms attached at the 3rd and 5th positions. Additionally, a carboxylate group is attached at the 2nd position of the pyridine ring .Physical And Chemical Properties Analysis
“Methyl 3,5-difluoropyridine-2-carboxylate” has a molecular weight of 173.12 . It has a predicted boiling point of 211.4±40.0 °C and a predicted density of 1.342±0.06 g/cm3 . The compound should be stored in a sealed container in a dry room .科学研究应用
相关化合物的合成
- 多巴胺和血清素受体拮抗剂的合成:3,5-二氟吡啶-2-甲酸甲酯用于合成强效多巴胺 D2 和 D3 以及血清素-3 (5-HT3) 受体拮抗剂的羧酸部分。此过程涉及各种区域选择性反应和转化,从而生成具有高特异性和效率的所需产物 (Hirokawa, Horikawa, & Kato, 2000).
功能化技术
- 区域穷竭取代:3,5-二氟吡啶-2-甲酸甲酯是区域穷竭取代研究的主题。通过使用氯或三甲基甲硅烷基等保护基,可以从该化合物衍生出各种氟代吡啶甲酸,证明了其在功能化技术中的多功能性 (Bobbio & Schlosser, 2005).
环化反应
- 膦催化的环化:在有机膦催化剂的存在下,2-甲基-2,3-丁二烯酸乙酯与 N-甲苯磺酰亚胺反应,涉及 3,5-二氟吡啶-2-甲酸甲酯,形成四氢吡啶衍生物。这展示了其在 [4 + 2] 环化反应中的作用,该反应生成具有高区域选择性和优异收率的化合物 (Zhu, Lan, & Kwon, 2003).
对映选择性反应
- 动力学拆分中的对映选择性:该化合物还参与了专注于酰基链长度和支化对对映选择性的影响的研究。源自 3,5-二氟吡啶-2-甲酸甲酯的特定酯使用假丝酵母脂肪酶水解,揭示了反应的立体化学方面 (Sobolev et al., 2002).
抗菌研究
- 抗菌剂的开发:3,5-二氟吡啶-2-甲酸甲酯的某些衍生物表现出显着的抗菌活性。这些衍生物的构效关系为开发新的治疗剂提供了有价值的见解 (Bouzard et al., 1992).
抗肿瘤活性
- 抗肿瘤潜力:与 3,5-二氟吡啶-2-甲酸甲酯在结构上相关的 novel 3-(杂)芳基噻吩并[3,2-b]吡啶-2-甲酸甲酯对三阴性乳腺癌细胞表现出有希望的抗肿瘤潜力。这些发现强调了其在开发 novel 抗肿瘤治疗剂中的潜力 (Silva et al., 2021).
安全和危害
“Methyl 3,5-difluoropyridine-2-carboxylate” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
作用机制
Target of Action
Methyl 3,5-difluoropyridine-2-carboxylate is a fluorinated pyridine compound Fluorinated pyridines, in general, have been used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
As a fluoropyridine, it is known to possess interesting and unusual physical, chemical, and biological properties .
生化分析
Biochemical Properties
Methyl 3,5-difluoropyridine-2-carboxylate plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity. For example, Methyl 3,5-difluoropyridine-2-carboxylate may act as a competitive inhibitor, binding to the same site as the substrate and preventing the enzyme from catalyzing its reaction .
Cellular Effects
The effects of Methyl 3,5-difluoropyridine-2-carboxylate on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the phosphorylation state of key signaling proteins, leading to changes in downstream signaling events. Additionally, Methyl 3,5-difluoropyridine-2-carboxylate can modulate the expression of specific genes, either upregulating or downregulating their transcription . These changes can have profound effects on cellular metabolism, potentially altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, Methyl 3,5-difluoropyridine-2-carboxylate exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, Methyl 3,5-difluoropyridine-2-carboxylate may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of Methyl 3,5-difluoropyridine-2-carboxylate can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function . In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to Methyl 3,5-difluoropyridine-2-carboxylate can lead to persistent changes in cellular function, such as altered gene expression or metabolic activity . These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl 3,5-difluoropyridine-2-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of Methyl 3,5-difluoropyridine-2-carboxylate can result in toxic or adverse effects, such as cell death or tissue damage . These effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Methyl 3,5-difluoropyridine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . For example, the compound may inhibit an enzyme involved in a specific pathway, reducing the flow of metabolites through that pathway and leading to an accumulation of upstream intermediates . These changes can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of Methyl 3,5-difluoropyridine-2-carboxylate within cells and tissues are critical for its activity . The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components . The distribution of Methyl 3,5-difluoropyridine-2-carboxylate within the cell can influence its activity and the nature of its interactions with biomolecules .
Subcellular Localization
The subcellular localization of Methyl 3,5-difluoropyridine-2-carboxylate is an important factor in its activity and function . The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, Methyl 3,5-difluoropyridine-2-carboxylate may be targeted to the mitochondria, affecting cellular metabolism and energy production . The specific localization of the compound can determine the nature and extent of its effects on cellular function .
属性
IUPAC Name |
methyl 3,5-difluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJHSWYHTRMPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673212 | |
| Record name | Methyl 3,5-difluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955885-64-0 | |
| Record name | Methyl 3,5-difluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

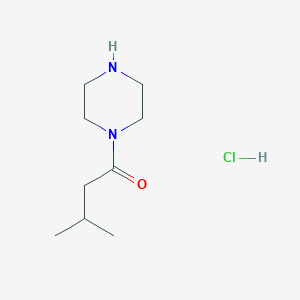
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride](/img/structure/B1391417.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1391418.png)
![(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B1391419.png)
![Ethyl (3-ethoxy-2-oxopyrido[3,4-b]pyrazin-1(2H)-yl)acetate](/img/structure/B1391420.png)
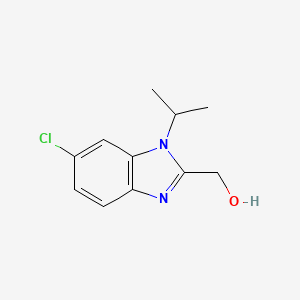
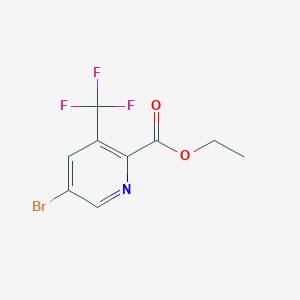
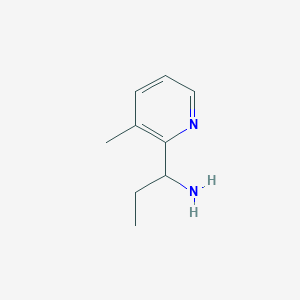
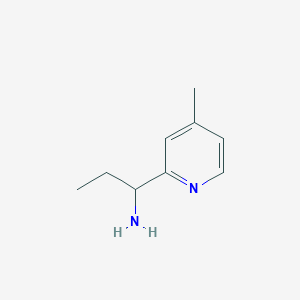



![tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1391434.png)
